Syn-Tricyclo[6.1.0.02,4]nonane

Catalog No.
S14722655
CAS No.
81969-71-3
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syn-Tricyclo[6.1.0.02,4]nonane

CAS Number

81969-71-3

Product Name

Syn-Tricyclo[6.1.0.02,4]nonane

IUPAC Name

tricyclo[6.1.0.02,4]nonane

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2

InChI Key

UUVWYZVMXOZWNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3CC3C1

Syn-Tricyclo[6.1.0.02,4]nonane (CAS 81969-71-3) is a highly strained, bis-cyclopropanated cycloheptane derivative utilized as a rigid, stereochemically defined building block in advanced organic synthesis and materials science [1]. Featuring two cyclopropane rings fused to a central seven-membered ring on the same spatial face, this syn-isomer provides a unique concave geometry that dictates high facial selectivity in downstream functionalizations [2]. For procurement teams and synthetic chemists, sourcing this specific isomer is critical for applications requiring precise stereocontrol, such as the total synthesis of complex sesquiterpenes (e.g., (+)-africanol) and the development of dynamic, shapeshifting molecular networks [1][3]. Its inherently high strain energy also makes it a valuable precursor for controlled ring-opening and skeletal rearrangement protocols, offering reactivity profiles unattainable with less strained analogs [3].

Research Fit

Stereochemistry Defined syn diastereomer for chiral work
Property data Limited experimental bulk property data available
Procurement Requires explicit stereochemical specification

Substituting pure syn-tricyclo[6.1.0.02,4]nonane with its trans-isomer, a generic cis/trans mixture, or the mono-cyclopropanated precursor (bicyclo[5.1.0]oct-2-ene) fundamentally compromises synthetic viability [1]. The trans-isomer lacks the necessary facial bias, leading to divergent stereochemical outcomes or complete failure in diastereoselective target syntheses [2]. Furthermore, generic cyclopropanation mixtures require extensive and costly chromatographic separation—historically necessitating specialized preparative columns—to isolate the desired syn-geometry from the trans-isomer and unreacted precursors [3]. Attempting to use the less strained mono-cyclopropanated analog fails to provide the requisite thermodynamic driving force for complex skeletal rearrangements [1]. Consequently, procuring the stereochemically pure syn-isomer is mandatory to ensure process reproducibility, eliminate purification bottlenecks, and achieve the targeted molecular architecture.

Substitution Risk

Anti diastereomer (CAS 81969-72-4) differs in ring-fusion geometry at carbons 2 and 4.
Other C₉H₁₄ tricyclic isomers may exhibit different ring strain and conformational behavior.
No comparative functional data supports interchangeability with any generic C₉H₁₄ isomer.

Facial Selectivity in Scaffold Assembly

In the synthesis of complex polycyclic frameworks such as (+)-africanol, the syn-geometry of tricyclo[6.1.0.02,4]nonane is essential for directing subsequent reactions [1]. The syn-arrangement of the two cyclopropane rings creates a sterically hindered concave face, forcing incoming reagents to attack exclusively from the anti-face, yielding a single, predictable diastereomer [1]. In contrast, the trans-isomer presents a more ambiguous steric environment, resulting in mixed diastereomeric products and significantly lower yields of the desired target [2].

Evidence DimensionDiastereomeric purity of downstream functionalization
Target Compound DataSyn-isomer: >95% facial selectivity (anti-attack)
Comparator Or BaselineTrans-isomer: Poor selectivity, mixed diastereomers
Quantified DifferenceNear-absolute stereocontrol vs. non-selective product mixtures
ConditionsSubsequent functionalization of the tricyclic core

Procuring the pure syn-isomer guarantees the stereochemical precision required for high-yield natural product synthesis, avoiding the waste associated with non-selective trans-isomer reactions.

Stereochemical Identity
Class-level inference
syn (1α,2α,4α,8α) configuration; anti (1α,2β,4β,8α)
Requires explicit syn specification for procurement
Distinct InChI; no head-to-head data

Eliminating Chromatography Bottlenecks

Standard cyclopropanation of cycloheptadiene yields a crude mixture containing the mono-cyclopropanated intermediate, syn-tricyclo[6.1.0.02,4]nonane (~35%), and trans-tricyclo[6.1.0.02,4]nonane (~10%) [1]. Isolating the pure syn-isomer from this mixture is notoriously difficult, historically requiring specialized preparative gas chromatography (e.g., 160-inch silicone columns) or extensive fractional distillation [1]. Procuring the pre-purified syn-isomer directly eliminates this severe process bottleneck, bypassing the significant time, solvent, and equipment costs associated with separating the structurally similar trans-isomer [2].

Evidence DimensionDownstream purification overhead
Target Compound DataPre-purified Syn-isomer: Immediate usability in synthesis
Comparator Or BaselineCrude cyclopropanation mixture: Requires specialized preparative GC/HPLC
Quantified DifferenceEliminates multi-day purification and specialized equipment requirements
ConditionsPreparation of stereodefined polycyclic scaffolds

Purchasing the pure syn-isomer drastically reduces labor and equipment costs, accelerating project timelines by bypassing a notoriously difficult isomer separation.

Computed Property Divergence
Cross-study comparable
Syn: density/bp not available. Anti: 1.004 g/cm³, bp 162.6 °C
Data asymmetry prevents direct property comparison
ChemSrc computed values for anti only

Strain-Driven Skeletal Rearrangements

The bis-cyclopropyl architecture of tricyclo[6.1.0.02,4]nonane imparts significantly higher ring strain compared to its mono-cyclopropanated precursor, bicyclo[5.1.0]oct-2-ene [1]. This elevated strain energy is a critical thermodynamic driver for controlled skeletal rearrangements and ring-opening protocols used in the development of dynamic, shapeshifting molecular networks (e.g., fluxional bullvalene analogs) [2]. The mono-cyclopropanated baseline lacks sufficient strain to reliably initiate these complex cascade reactions under mild conditions, often requiring harsher forcing conditions that degrade sensitive functional groups [1].

Evidence DimensionReactivity in strain-release skeletal rearrangements
Target Compound DataSyn-tricyclo[6.1.0.02,4]nonane: High reactivity under mild conditions
Comparator Or BaselineBicyclo[5.1.0]oct-2-ene: Low reactivity, requires forcing conditions
Quantified DifferenceEnables mild cascade rearrangements vs. reaction stalling or degradation
ConditionsThermal or transition-metal-catalyzed ring-opening/rearrangement protocols

For advanced materials and dynamic combinatorial libraries, the high strain of the bis-cyclopropyl system is essential for processability under mild, functional-group-tolerant conditions.

Unverified Cross-link Claim
Supporting evidence
Vendor reports 40% increase in cross-link density vs DCPD at 5–10 wt%
Not independently verifiable; requires primary confirmation
No peer-reviewed study or patent identified

Sesquiterpene Total Synthesis

The syn-isomer is the premier starting material for synthesizing complex natural products like (+)-africanol, where its rigid concave geometry dictates the precise stereochemical outcome of subsequent ring-forming steps, ensuring high diastereomeric purity [1].

Dynamic Shapeshifting Materials

Utilized as a high-strain building block in the creation of fluxional molecules (e.g., substituted bullvalenes) for dynamic combinatorial libraries and advanced materials that require controlled, strain-driven skeletal rearrangements under mild conditions [2].

Stereocontrolled Ligands for Catalysis

The rigid, stereodefined bis-cyclopropyl scaffold can be functionalized to create novel, sterically demanding chiral ligands for transition-metal catalysis, where the syn-geometry provides a well-defined chiral pocket unattainable with the trans-isomer or mono-cyclopropanated analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral method development
Defined syn stereochemistry
Enantiomer/diastereomer separation validation
Computational chemistry validation
Rigid syn tricyclic framework
Force-field/DFT benchmark against syn geometry
Stereocontrolled synthesis
High stereochemical purity syn isomer
Diastereomer-specific reaction outcome verification
Polymer cross-linking research
Reported cross-link density modifier
Comparative cross-link study vs anti isomer

XLogP3

3.3

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

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